molecular formula C23H22N6O B2646611 (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1170585-02-0

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

カタログ番号: B2646611
CAS番号: 1170585-02-0
分子量: 398.47
InChIキー: ZBIYGZMEBFFCQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetically designed organic compound featuring a multi-heterocyclic architecture that serves as a sophisticated scaffold in medicinal chemistry and drug discovery research. This molecule integrates several pharmaceutically relevant motifs, including a piperazine ring, an imidazole, a methyl-substituted pyrimidine, and a naphthalene group. The piperazine and imidazole rings are common pharmacophores found in compounds with a wide range of biological activities . The naphthalene moiety is a critical structural feature known to be associated with anticancer activity in various studied compounds . The specific combination of these rings creates a complex hybrid structure. Recent scientific literature highlights that such hybrid compounds, which combine two or more distinct heterocyclic systems, often demonstrate improved medicinal properties and enhanced affinity for biological targets compared to their simpler counterparts . This makes them valuable tools for probing protein function and for use in high-throughput screening assays to identify new therapeutic leads. The molecular structure suggests potential for interaction with various enzymes and receptors, though its specific mechanism of action and primary research applications are yet to be fully characterized and published. Researchers can utilize this compound as a building block in the synthesis of novel chemical libraries or as a reference standard in bioactivity studies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-17-25-21(15-22(26-17)29-10-9-24-16-29)27-11-13-28(14-12-27)23(30)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIYGZMEBFFCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone , identified by its CAS number 1171740-38-7, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Characteristics

The molecular formula of the compound is C21H21N7OC_{21}H_{21}N_{7}O, with a molecular weight of 387.4 g/mol. The structure features a complex arrangement that includes an imidazole ring, a pyrimidine moiety, and a piperazine linkage, which are known to contribute to various biological activities.

PropertyValue
CAS Number1171740-38-7
Molecular FormulaC21H21N7O
Molecular Weight387.4 g/mol

Structural Representation

Chemical Structure (Image source: Chemsrc)

Antimicrobial Activity

Research has indicated that compounds similar to (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibit significant antimicrobial properties. For example, studies on substituted imidazole derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity

In a study focused on the design and synthesis of anti-tubercular agents, several derivatives were tested against Mycobacterium tuberculosis H37Ra. Compounds with structural similarities to our target compound demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating potential effectiveness against tuberculosis .

Anti-Cancer Activity

The compound’s structural elements suggest potential anti-cancer properties. A recent investigation into hybrid motifs containing piperazine showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives exhibited IC50 values as low as 2 μM against MCF-7 cells .

Table: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound 9gMCF-72.00 ± 0.03
Compound 9kMCF-75.00 ± 0.01

The biological activity of the compound is likely mediated through interactions with specific biological targets:

  • Receptor Binding : The imidazole and pyrimidine rings can interact with various receptors and enzymes involved in cellular signaling pathways.
  • Inhibition of Cell Proliferation : The presence of the piperazine moiety may enhance the compound's ability to inhibit cell proliferation in cancerous tissues.

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on similar compounds have indicated low cytotoxicity towards normal human cells (e.g., HEK-293) at effective therapeutic concentrations . This suggests that derivatives of our target compound may also exhibit favorable safety profiles.

Research Findings and Future Directions

The ongoing research into the biological activities of compounds like (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone highlights its potential as a lead compound for drug development targeting infectious diseases and cancers.

科学的研究の応用

Biological Activities

The compound has been investigated for several biological activities:

1. Antimicrobial Activity

  • Research indicates that compounds with similar structures exhibit antimicrobial properties. The imidazole and pyrimidine rings are often associated with antibacterial and antifungal activities. Studies suggest that derivatives of this compound could be effective against various pathogens, potentially leading to new antimicrobial agents .

2. Anticancer Potential

  • The compound's structure suggests a potential role in cancer therapy. Compounds containing piperazine and imidazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies indicate that this compound may interfere with cancer cell proliferation pathways .

3. Neurological Applications

  • Given the presence of the piperazine ring, there is interest in exploring its effects on neurological disorders. Compounds with similar structures have been shown to possess anxiolytic and antidepressant properties, suggesting that this compound may also have potential in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

A study published in 2022 explored the antimicrobial efficacy of a series of imidazole-containing compounds against resistant bacterial strains. The results showed that compounds structurally related to (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising lead for new antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

In a recent investigation, researchers synthesized derivatives of the compound to assess their anticancer properties. The study demonstrated that certain derivatives effectively inhibited the proliferation of breast cancer cells in vitro, showcasing IC50 values comparable to established chemotherapeutic agents. This highlights the potential of the compound as a candidate for further development in oncology .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Antimicrobial ActivityPotential effectiveness against bacterial and fungal infectionsSignificant inhibition against resistant strains
Anticancer PotentialInhibition of cancer cell proliferationComparable IC50 values to existing chemotherapeutics
Neurological ApplicationsPossible anxiolytic and antidepressant effectsSimilar structures show promise in mood disorder treatment

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Similarities and Divergences

The compound shares core features with several classes of piperazine-containing heterocycles, as outlined below:

Table 1: Structural and Functional Comparison
Compound Name/Structure Core Structure Key Modifications Biological Activity (Inferred) Physicochemical Properties
Target Compound Pyrimidine-imidazole-piperazine 2-methylpyrimidin-4-yl, 1H-imidazol-1-yl, naphthalen-1-yl Potential histamine receptor ligand High LogP (naphthyl), moderate solubility
Benzoimidazol-piperazine derivative Benzoimidazole-piperazine 4-methoxybenzyl, pyridin-2-yl Dual H1/H4 receptor ligand Moderate solubility, CNS penetration
Pyrazole-piperazine (Compound 5, ) Pyrazole-piperazine Trifluoromethylphenyl, pyrazol-4-yl Kinase inhibitor candidate Lower LogP, metabolic stability
Pyrazino/pyrido-pyrimidinone derivatives Varied heterocycles Methyl, ethyl, hydroxyethyl on piperazine Antimicrobial/CNS agents Diverse solubility and lipophilicity

Physicochemical and Pharmacokinetic Properties

  • CMC trends in ).
  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling reactions similar to those for benzoimidazol derivatives (e.g., ), though pyrimidine-imidazole coupling may require specialized conditions .

Methodological Considerations in Similarity Analysis

Structural similarity metrics (e.g., fingerprint-based methods) may overemphasize common scaffolds (e.g., piperazine) while underestimating critical substituent effects (e.g., naphthyl vs. trifluoromethylphenyl) . For instance, the target compound’s imidazole-pyrimidine core could align it with histamine receptor ligands, whereas pyrazolo derivatives () might prioritize kinase targets .

Research Findings and Implications

  • Receptor Selectivity : The imidazole-pyrimidine core may confer dual H1/H4 receptor activity, as observed in structurally related dual ligands .
  • Druglikeness : The naphthyl group’s bulkiness could limit blood-brain barrier penetration compared to smaller aryl analogs, directing the compound toward peripheral targets .
  • Optimization Strategies : Introducing polar groups (e.g., hydroxyethyl on piperazine, as in ) could balance LogP and solubility without compromising receptor binding .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions combining imidazole, pyrimidine, and piperazine moieties. A critical step is the coupling of the imidazole-containing pyrimidine intermediate with the naphthoyl-piperazine fragment. Key reagents include coupling agents like EDCI/HOBt or palladium catalysts for cross-couplings. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methanol or ethanol. NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural validation .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable for confirming its purity?

¹H and ¹³C NMR are primary tools for verifying the imidazole, pyrimidine, and piperazine linkages. For example, the naphthalene protons appear as distinct aromatic signals between δ 7.5–8.5 ppm, while the imidazole protons resonate as singlets near δ 7.8–8.2 ppm. HRMS confirms the molecular ion peak (e.g., [M+H]⁺). Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4%) .

Q. What physicochemical properties (e.g., solubility, logP) are experimentally determined, and how do they influence formulation for biological assays?

The compound’s hydrophobicity (predicted logP ~3.5) necessitates solubilization in DMSO for in vitro studies. Aqueous solubility is typically low (<10 µM), requiring sonication or co-solvents like PEG-400. Thermal stability (TGA/DSC) and pKa (via potentiometric titration) are critical for storage and buffer compatibility .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the study of structure-activity relationships (SAR) for this compound?

Docking simulations using software like AutoDock Vina or Schrödinger Suite can predict binding modes to target proteins (e.g., histamine receptors). Focus on key interactions: the naphthoyl group may occupy hydrophobic pockets, while the imidazole-pyrimidine moiety engages in hydrogen bonding. Compare binding energies of analogs with varied substituents (e.g., methyl vs. halogen groups on pyrimidine) to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and incubation times.
  • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding affinity independently of cellular assays.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. How can reaction conditions be optimized to mitigate byproduct formation during the pyrimidine-imidazole coupling step?

  • Temperature control : Lowering reaction temperature to 0–5°C reduces side reactions (e.g., over-alkylation).
  • Catalyst screening : Compare Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki-Miyaura couplings.
  • In situ monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies are employed to study the compound’s metabolic pathways in vitro?

  • Microsomal incubation : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the naphthalene ring).
  • CYP inhibition assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic liability .

Methodological Considerations

Q. How are stability studies designed to evaluate the compound under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC peak area reduction.
  • Long-term stability : Store at -20°C, 4°C, and 25°C/60% RH for 6–12 months, assessing potency monthly .

Q. What statistical approaches are used to analyze dose-response data in target validation studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。